Homolytic Substitution at Sulfur
G3(MP2)-RAD calculations demonstrate that cyclization of the tert-butylsulfonylbutyl radical (n = 2) proceeds with a rate constant of 1.7 × 10⁻²⁴ s⁻¹ at 80°C [1]. This is approximately 28 orders of magnitude slower than the corresponding sulfide (n = 0) cyclization [1]. The near-total suppression of SH2 chemistry at the sulfonyl sulfur arises from the absence of LP → SOMO interactions that dominate sulfide reactivity, a mechanistic feature intrinsic to the sulfone oxidation state and further modulated by tert-butyl steric bulk [1].
| Evidence Dimension | Intramolecular homolytic substitution rate constant at 80°C |
|---|---|
| Target Compound Data | k = 1.7 × 10⁻²⁴ s⁻¹ (tert-butylsulfonylbutyl radical) |
| Comparator Or Baseline | k ≈ 1 s⁻¹ (estimated for sulfide analog, n = 0) |
| Quantified Difference | ~28 orders of magnitude slower |
| Conditions | G3(MP2)-RAD computational study; cyclization of tert-butylsulfonylbutyl radical vs. sulfide analog |
Why This Matters
For radical-mediated synthetic applications requiring sulfonyl group integrity (e.g., avoiding unwanted SH2 side reactions), tert-butyl sulfone offers predictable inertness that dimethyl sulfone or sulfides cannot provide, enabling cleaner reaction profiles.
- [1] Aitken HM, Hancock AN, Schiesser CH. Understanding (the lack of) homolytic substitution chemistry of sulfones. Chem Commun. 2012;48(67):8326-8328. doi:10.1039/c2cc33856d View Source
